Cas no 3375-32-4 (Palladium(II) benzoate)

Palladium(II) benzoate 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, palladium(2+) salt
- PALLADIUM(II)BENZOATE,99%
- Palladium(II) benzoate, 99%
- Palladium(II) benzoate
- palladium(2+) dibenzoate
- SCHEMBL1011426
- palladium(2+);dibenzoate
- MFCD18802284
- F75010
- 3375-32-4
-
- MDL: MFCD18802284
- インチ: 1S/2C7H6O2.Pd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
- InChIKey: BCDNHPPMQMZYJQ-UHFFFAOYSA-L
- SMILES: [Pd+2].[O-]C(C1C=CC=CC=1)=O.[O-]C(C1C=CC=CC=1)=O
計算された属性
- 精确分子量: 347.96139g/mol
- 同位素质量: 347.96139g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 0
- 複雑さ: 98
- 共价键单元数量: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.3Ų
じっけんとくせい
- ゆうかいてん: 206-212 °C (decomp)(Solv: acetone (67-64-1))
Palladium(II) benzoate Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Palladium(II) benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1177935-100mg |
Palladium(II) benzoate |
3375-32-4 | 99% | 100mg |
$145.0 | 2025-02-26 | |
eNovation Chemicals LLC | Y1257542-250mg |
Palladium(II) benzoate |
3375-32-4 | 99% | 250mg |
$240 | 2025-02-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P282902-1g |
Palladium(II) benzoate |
3375-32-4 | 99% | 1g |
¥2184.90 | 2023-09-01 | |
AN HUI ZE SHENG Technology Co., Ltd. | E060085-1g |
Palladium(II) benzoate |
3375-32-4 | 1g |
¥750.00 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1154650-250mg |
Palladium(II) benzoate |
3375-32-4 | 98% | 250mg |
¥1047 | 2023-04-05 | |
AN HUI ZE SHENG Technology Co., Ltd. | E060085-5g |
Palladium(II) benzoate |
3375-32-4 | 5g |
¥3625.00 | 2023-09-15 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R144070-1g |
Palladium(II) benzoate |
3375-32-4 | 99% | 1g |
¥4060 | 2023-09-09 | |
AN HUI ZE SHENG Technology Co., Ltd. | Palladium(II) benzoate |
3375-32-4 | 15g |
¥10368.00 | 2023-03-26 | |||
eNovation Chemicals LLC | Y1257542-1g |
Palladium(II) benzoate |
3375-32-4 | 99% | 1g |
$570 | 2025-02-27 | |
AN HUI ZE SHENG Technology Co., Ltd. | E063353-100mg |
Palladium(II) benzoate |
3375-32-4 | 97% | 100mg |
¥887.00 | 2023-09-15 |
Palladium(II) benzoate 関連文献
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
Palladium(II) benzoateに関する追加情報
Introduction to Palladium(II) Benzoate (CAS No. 3375-32-4)
Palladium(II) benzoate, with the chemical formula C14H10PdO4, is a significant compound in the field of organometallic chemistry and has garnered considerable attention due to its unique properties and applications. This compound, identified by the CAS number 3375-32-4, is a coordination complex of palladium(II) with benzoic acid. Its molecular structure and reactivity make it a valuable tool in various chemical transformations and catalytic processes.
The synthesis of Palladium(II) benzoate typically involves the reaction of palladium(II) salts with benzoic acid or its derivatives under controlled conditions. The resulting complex exhibits a high degree of stability and is soluble in organic solvents, which enhances its utility in chemical reactions. The coordination between palladium and the benzoate ligand imparts specific electronic and steric properties, making it an effective catalyst in cross-coupling reactions, hydrogenation processes, and other organic transformations.
In recent years, Palladium(II) benzoate has been extensively studied for its role in pharmaceutical synthesis. Its ability to facilitate the formation of carbon-carbon bonds has made it particularly useful in the development of novel drug molecules. For instance, studies have shown that this compound can be employed in the Suzuki-Miyaura coupling reaction, a pivotal method for constructing biaryl compounds that are prevalent in many pharmaceuticals. The precision with which Palladium(II) benzoate catalyzes these reactions underscores its importance in medicinal chemistry.
Moreover, Palladium(II) benzoate has found applications in material science, particularly in the synthesis of advanced polymers and coatings. Its catalytic properties enable the formation of complex polymer structures with tailored properties, which are essential for high-performance materials used in electronics, automotive industries, and construction. The compound's ability to enhance reaction efficiency and selectivity has made it a preferred choice for researchers seeking to develop innovative materials.
Recent research has also explored the potential of Palladium(II) benzoate in environmental chemistry. Its catalytic activity has been harnessed to develop efficient methods for pollutant degradation. For example, studies have demonstrated its effectiveness in breaking down organic pollutants present in water sources through oxidative processes. This application highlights the compound's versatility beyond traditional chemical synthesis and underscores its role in sustainable chemistry practices.
The use of Palladium(II) benzoate in industrial processes has been further optimized through advances in catalytic systems design. Researchers have developed novel methodologies to enhance the compound's catalytic efficiency while minimizing metal waste. These innovations align with global efforts to promote green chemistry principles, ensuring that industrial applications remain environmentally sustainable.
In conclusion, Palladium(II) benzoate (CAS No. 3375-32-4) is a multifaceted compound with significant implications across various scientific disciplines. Its role in pharmaceutical synthesis, material science, and environmental chemistry underscores its importance as a catalyst and reagent. As research continues to uncover new applications and refine synthetic methodologies, the utility of this compound is expected to expand further, solidifying its place as a cornerstone of modern chemical research.
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